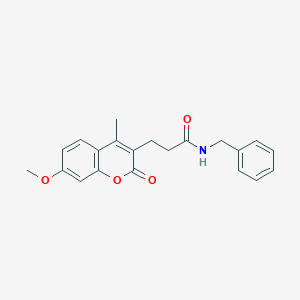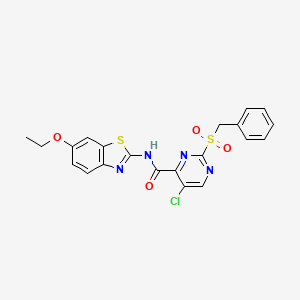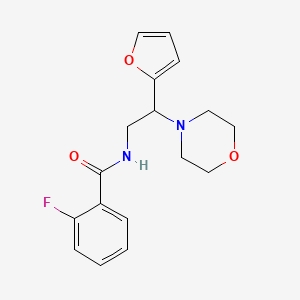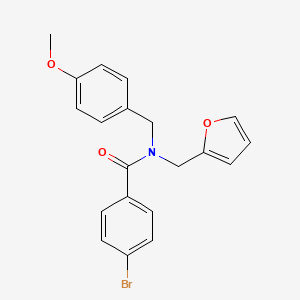
6-chloro-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications.
Preparation Methods
The synthesis of 6-chloro-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-chloro-4-oxo-4H-chromene-2-carboxylic acid with pyridin-4-ylmethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Chemical Reactions Analysis
6-chloro-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-chloro-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
6-chloro-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide can be compared with other chromene derivatives, such as:
6-chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Known for its antiproliferative activity against cancer cells.
6-chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide: Demonstrates potent antiproliferative activity with IC50 values comparable to standard anticancer drugs.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridin-4-ylmethyl group, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C16H11ClN2O3 |
|---|---|
Molecular Weight |
314.72 g/mol |
IUPAC Name |
6-chloro-4-oxo-N-(pyridin-4-ylmethyl)chromene-2-carboxamide |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-1-2-14-12(7-11)13(20)8-15(22-14)16(21)19-9-10-3-5-18-6-4-10/h1-8H,9H2,(H,19,21) |
InChI Key |
SGIVUMGOPUJVRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide](/img/structure/B11389116.png)

![8,10,11-trimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one](/img/structure/B11389120.png)
![Methyl 4-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11389127.png)


![6-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11389145.png)
![N-cyclohexyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11389146.png)
![3-tert-butyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11389153.png)
![10-tert-Butyl-3-methoxy-6,8-dioxa-cyclopenta[b]phenanthren-5-one](/img/structure/B11389164.png)
![2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one](/img/structure/B11389166.png)
![4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11389179.png)
